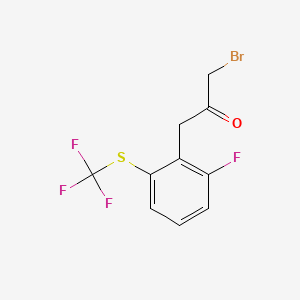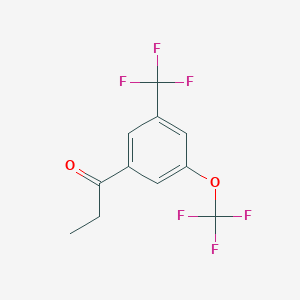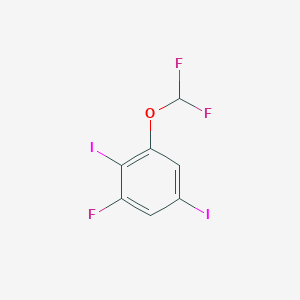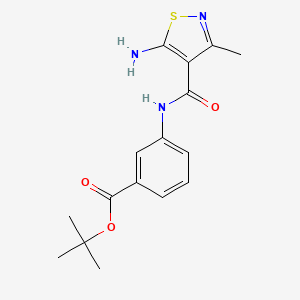
1,4-Diiodo-2-ethyl-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diiodo-2-ethyl-3-fluorobenzene: is an organic compound with the molecular formula C8H7FI2 It is a derivative of benzene, where two iodine atoms, one ethyl group, and one fluorine atom are substituted at specific positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Diiodo-2-ethyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactionsThe general mechanism includes the formation of a sigma complex followed by the elimination of a proton to restore aromaticity .
Industrial Production Methods: Industrial production of such compounds typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Diiodo-2-ethyl-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation of the ethyl group can produce benzoic acid derivatives.
- Reduction can lead to the formation of ethylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,4-Diiodo-2-ethyl-3-fluorobenzene is used as a building block in organic synthesis. It is valuable in the preparation of more complex aromatic compounds and in the study of reaction mechanisms.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism by which 1,4-Diiodo-2-ethyl-3-fluorobenzene exerts its effects is primarily through electrophilic aromatic substitution. The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to restore aromaticity . The specific molecular targets and pathways involved depend on the nature of the substituents and the conditions of the reaction.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Diiodo-2-fluorobenzene
- 1,4-Diiodo-2-ethylbenzene
- 1,4-Diiodo-3-fluorobenzene
Comparison: 1,4-Diiodo-2-ethyl-3-fluorobenzene is unique due to the presence of both ethyl and fluorine substituents on the benzene ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it can undergo. For example, the ethyl group can participate in oxidation and reduction reactions, while the fluorine atom can affect the compound’s electronic properties and reactivity in substitution reactions.
Eigenschaften
Molekularformel |
C8H7FI2 |
|---|---|
Molekulargewicht |
375.95 g/mol |
IUPAC-Name |
2-ethyl-3-fluoro-1,4-diiodobenzene |
InChI |
InChI=1S/C8H7FI2/c1-2-5-6(10)3-4-7(11)8(5)9/h3-4H,2H2,1H3 |
InChI-Schlüssel |
UEGUXZTWRIXFDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1F)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B14061050.png)

![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B14061060.png)
![1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B14061063.png)


![[(2S)-5-(acetyloxymethyl)-2-[6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14061073.png)



![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)

